![molecular formula C29H39ClN2O B14235029 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide CAS No. 455256-71-0](/img/structure/B14235029.png)
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide is a synthetic organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves several steps. One common method includes the reaction of 2-chloro-4-methylphenylhydrazine with an appropriate indole derivative under specific reaction conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparación Con Compuestos Similares
2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide can be compared with other indole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits significant biological activity and is used in similar applications.
Chloroacetamide derivatives: These compounds are known for their herbicidal activity and are used in agricultural applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propiedades
Número CAS |
455256-71-0 |
|---|---|
Fórmula molecular |
C29H39ClN2O |
Peso molecular |
467.1 g/mol |
Nombre IUPAC |
2-[2-(2-chloro-4-methylphenyl)-1H-indol-3-yl]-N,N-dihexylacetamide |
InChI |
InChI=1S/C29H39ClN2O/c1-4-6-8-12-18-32(19-13-9-7-5-2)28(33)21-25-23-14-10-11-15-27(23)31-29(25)24-17-16-22(3)20-26(24)30/h10-11,14-17,20,31H,4-9,12-13,18-19,21H2,1-3H3 |
Clave InChI |
ZYHCTTWEXIHSHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
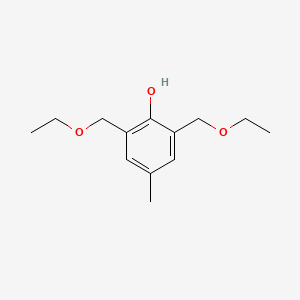
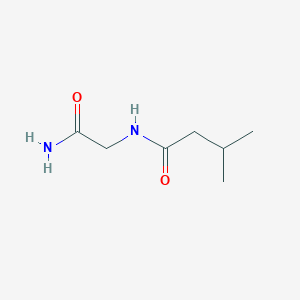
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
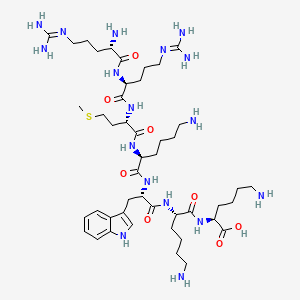
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
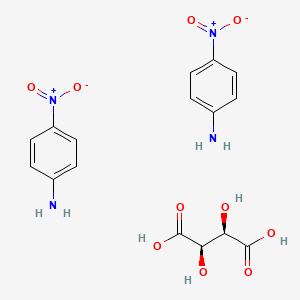
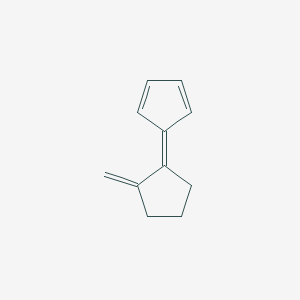
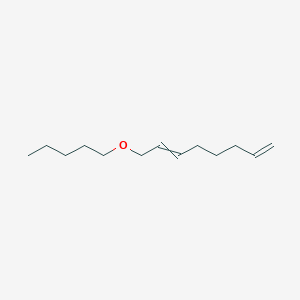
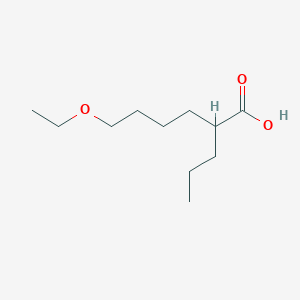
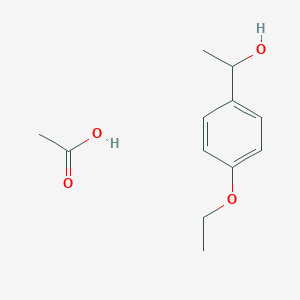
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
